molecular formula C23H24FN3O B2835248 (4-((3,5-Dimethylphenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone CAS No. 1189911-64-5

(4-((3,5-Dimethylphenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone

Cat. No.: B2835248
CAS No.: 1189911-64-5
M. Wt: 377.463
InChI Key: NKMUIPAYOFWVPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-((3,5-Dimethylphenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone is a synthetic small molecule compound supplied for research purposes. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses. Compounds featuring a quinoline core and a piperidin-1-yl-methanone group, similar to this one, are of significant interest in oncology research, particularly in the development of targeted therapies . Such molecules are frequently investigated for their potential to inhibit specific oncogenic drivers. For instance, related tricyclic compounds and quinoline derivatives are being explored as potent inhibitors of mutant KRAS proteins, which are prevalent in a range of difficult-to-treat cancers such as pancreatic, colorectal, and lung adenocarcinomas . The structural design of this compound, including its 6-fluoro and 3,5-dimethylphenylamino substituents, suggests it is optimized for high-affinity binding and selectivity in biological assays. Researchers can utilize this chemical probe to study aberrant cell signaling pathways, investigate mechanisms of uncontrolled proliferation, and evaluate novel therapeutic strategies for cancers driven by specific genetic mutations. Always refer to the Safety Data Sheet (SDS) prior to handling and use.

Properties

IUPAC Name

[4-(3,5-dimethylanilino)-6-fluoroquinolin-3-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN3O/c1-15-10-16(2)12-18(11-15)26-22-19-13-17(24)6-7-21(19)25-14-20(22)23(28)27-8-4-3-5-9-27/h6-7,10-14H,3-5,8-9H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKMUIPAYOFWVPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCCC4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-((3,5-Dimethylphenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone, commonly referred to as DMFQ, is a derivative of quinoline with significant potential in medicinal chemistry. Its structure, featuring a quinoline core, a dimethylphenylamino group, and a piperidinylmethanone moiety, positions it as a candidate for various biological applications, particularly in cancer therapeutics and antimicrobial research.

Chemical Structure

The IUPAC name for DMFQ is 4(3,5dimethylanilino)6fluoroquinolin3yl]piperidin1ylmethanone.Themolecularformulais4-(3,5-dimethylanilino)-6-fluoroquinolin-3-yl]-piperidin-1-ylmethanone.ThemolecularformulaisC_{22}H_{22}FN_3O$$ with a molecular weight of 373.43 g/mol. The compound's structure can be represented as follows:

ElementSymbolCount
CarbonC22
HydrogenH22
FluorineF1
NitrogenN3
OxygenO1

Biological Activity Overview

DMFQ has been studied for its anticancer , antimicrobial , and enzyme inhibition properties:

Anticancer Activity

Research indicates that DMFQ exhibits cytotoxic effects against various cancer cell lines. It has been shown to interact with DNA and inhibit topoisomerase enzymes, crucial for DNA replication and transcription. This mechanism leads to the disruption of cellular processes necessary for cancer cell proliferation.

A study evaluated the cytotoxicity of similar quinoline derivatives against human tumor cell lines including leukemia, melanoma, and colon cancers. The results demonstrated selective toxicity towards leukemia cells, suggesting that DMFQ could be developed into an effective anticancer agent .

Antimicrobial Properties

DMFQ's structure suggests potential antimicrobial activity. Quinoline derivatives are known for their ability to target bacterial DNA gyrase and topoisomerase IV, which are essential for bacterial replication. Preliminary studies indicate that DMFQ may inhibit the growth of various pathogenic microorganisms, although specific data on its antimicrobial efficacy remains limited .

The primary mechanism of action for DMFQ involves its ability to intercalate into DNA strands, leading to structural disruptions that inhibit replication. Additionally, by inhibiting topoisomerase enzymes, DMFQ prevents the relaxation of supercoiled DNA, which is vital for cell division .

Comparative Analysis with Related Compounds

To understand the uniqueness of DMFQ, it is beneficial to compare it with structurally similar compounds:

Compound NameHalogen SubstitutionCytotoxicity Profile
DMFQFluorineHigh against leukemia cells
ChloroquinoloneChlorineModerate cytotoxicity
BromoquinoloneBromineLower potency compared to DMFQ

The presence of fluorine in DMFQ enhances its lipophilicity and metabolic stability compared to its chloro and bromo analogs, making it a more potent candidate for therapeutic applications .

Case Studies

  • Cytotoxic Evaluation : A study involving various piperidone derivatives found that compounds similar to DMFQ exhibited IC50 values below 4 µM against human colon cancer cells (HCT116 and HT29), indicating strong cytotoxic properties .
  • Mechanistic Insights : Research has shown that certain derivatives induce apoptotic cell death characterized by caspase activation in cancer cells, suggesting that DMFQ may also promote apoptosis through similar pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural variations include:

  • Substituents on the quinoline core: Fluorine at position 6 vs. other halogens (e.g., Cl, Br) or electron-donating groups (e.g., methoxy).
  • Aryl amino groups: 3,5-Dimethylphenyl vs. other substituted phenyl groups (e.g., 4-chlorophenyl, 4-methoxyphenyl).
  • Piperidine substituents: Piperidin-1-yl methanone vs. morpholine, pyrrolidine, or other cyclic amines.
Table 1: Hypothetical Comparison of Structural Analogues
Compound Class Core Structure Substituent (Position) Key Properties/Activity
Target Compound Quinoline 6-F, 4-(3,5-Me₂PhNH) Hypothesized kinase inhibition
Triazine Derivatives 1,3,5-Triazine 4-(4-Me-piperidino) Antileukemic activity (IC50: 2–8 μM)
4-Anilinoquinolines Quinoline 4-(4-Cl-PhNH), 6-H Moderate cytotoxicity (HeLa: ~10 μM)
Piperidine-containing Indole Piperidinyl carbonyl Improved solubility (logP: 2.1)

Functional Group Impact

  • Fluorine at Position 6: Fluorine’s electronegativity may enhance binding to hydrophobic pockets in biological targets (e.g., kinases) and reduce metabolic degradation compared to non-halogenated analogues .
  • Piperidin-1-yl Methanone: The piperidine ring’s basic nitrogen may enhance solubility in acidic environments (e.g., gastric pH), while the carbonyl group could participate in hydrogen bonding with target proteins.

Physicochemical Properties

Predicted properties (using tools referenced in ):

  • Molecular Weight : ~419.5 g/mol
  • logP : ~3.8 (indicative of moderate lipophilicity)
  • Solubility : <10 μg/mL in aqueous buffer (estimated via Merck Index methodologies) .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing (4-((3,5-Dimethylphenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone?

  • Methodology : Prioritize temperature control (80–120°C), solvent selection (polar aprotic solvents like DMF or DMSO), and catalytic systems (e.g., Pd catalysts for coupling reactions). Evidence from structurally similar quinoline derivatives indicates that side reactions (e.g., hydrolysis of the fluoro group) can be minimized by maintaining anhydrous conditions and inert atmospheres (N₂/Ar) .
  • Key Parameters : Reaction yield and purity are highly dependent on stoichiometric ratios of intermediates, such as the 6-fluoroquinolin-3-yl precursor and piperidin-1-ylmethanone derivatives. Monitor progress via TLC or HPLC .

Q. Which characterization techniques are critical for confirming the compound’s structural integrity?

  • Essential Methods :

  • 1H/13C NMR : Verify substituent positions (e.g., 3,5-dimethylphenyl group at C4, fluoro at C6) and piperidine ring conformation.
  • HRMS : Confirm molecular formula (e.g., C23H23FN3O) with <2 ppm mass accuracy.
  • X-ray crystallography (if crystals form): Resolve stereochemical ambiguities in the quinoline-piperidine linkage .

Q. How can researchers ensure high purity during synthesis?

  • Purification Strategies :

  • Use column chromatography with gradient elution (hexane/ethyl acetate) to separate byproducts.
  • Recrystallization in ethanol or acetonitrile improves purity (>98%) by removing unreacted amines or halogenated intermediates .

Advanced Research Questions

Q. How should experimental designs be structured to evaluate pharmacological activity (e.g., kinase inhibition or antitumor effects)?

  • Methodology :

  • In vitro assays : Use randomized block designs with split-plot arrangements (e.g., varying concentrations across cell lines like HeLa or MCF-7) .
  • Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and negative controls (vehicle-only treatments).
  • Data Collection : Measure IC50 values via MTT assays and validate with flow cytometry for apoptosis markers .

Q. How can contradictory data in biological activity studies (e.g., variable IC50 across assays) be resolved?

  • Analytical Approach :

  • Meta-analysis : Compare datasets across multiple labs using standardized protocols (e.g., ATP concentration in kinase assays).
  • Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replacing fluoro with chloro or adjusting piperidine methylation) to isolate variables affecting potency .

Q. What synthetic routes enable selective modification of the quinoline core for SAR studies?

  • Key Modifications :

  • C3 position : Replace piperidin-1-ylmethanone with morpholine or thiomorpholine to assess hydrogen-bonding effects.
  • C6 position : Substitute fluoro with trifluoromethyl or cyano groups to modulate electron-withdrawing properties.
  • C4-amino group : Introduce bulkier aryl amines (e.g., 2-naphthyl) to probe steric effects on target binding .

Q. How can environmental fate studies be designed to assess the compound’s ecological impact?

  • Framework :

  • Biodegradation assays : Use OECD 301 protocols to measure half-life in soil/water matrices.
  • Toxicity profiling : Test on model organisms (e.g., Daphnia magna) for acute/chronic effects.
  • Computational modeling : Predict bioaccumulation potential via logP and pKa values .

Methodological Resources

  • Synthetic Optimization : Refer to protocols for analogous quinoline derivatives in and .
  • Pharmacological Testing : Adopt split-plot experimental designs from for reproducibility.
  • Data Contradiction Analysis : Apply SAR frameworks in and to resolve biological variability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.